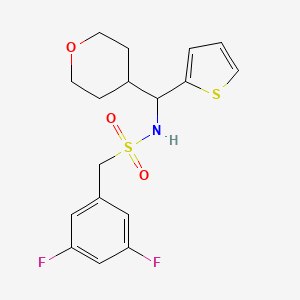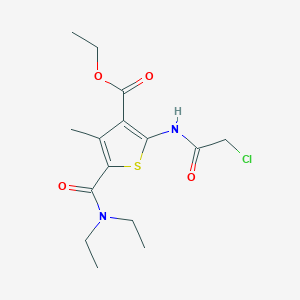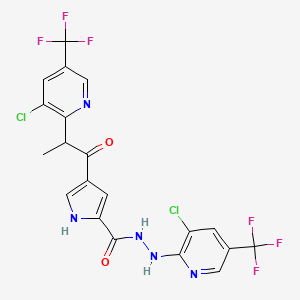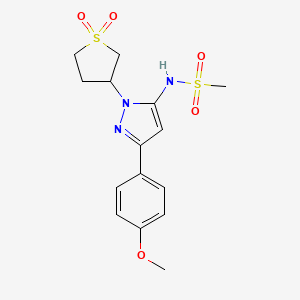![molecular formula C8H10O3 B2626904 7-Oxaspiro[3.5]nonane-1,3-dione CAS No. 455264-53-6](/img/structure/B2626904.png)
7-Oxaspiro[3.5]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxaspiro[3.5]nonane-1,3-dione is a chemical compound with the CAS Number: 455264-53-6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 7-Oxaspiro[3.5]nonane-1,3-dione is 154.17 . It contains 24 bonds in total, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, and 1 aliphatic ether .Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonane-1,3-dione is a solid substance at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Spiro Compounds :
- 7-Oxaspiro[3.5]nonane-1,3-dione derivatives are used in the synthesis of various spiro compounds, which are core structures in many natural and synthetic products with significant biological activities. For instance, the synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione derivatives with antimicrobial activities was reported by Krolenko et al. (2015) (Krolenko et al., 2015).
- Additionally, El-Telbany, Ghoneim, and Khalifa (1976) described the synthesis of N-substituted azaspirodiones and azaspiranes using 2-oxaspiro[4.4]nonane-1.3-dione, highlighting the compound's role in creating structurally novel spiro compounds (El-Telbany et al., 1976).
Solid-Phase Synthesis Applications :
- In the field of solid-phase synthesis, particularly for base-sensitive oligonucleotides, derivatives of 7-Oxaspiro[3.5]nonane-1,3-dione have been used as linkers. Leisvuori et al. (2008) discussed the use of 4-oxoheptanedioic acid, derived from l,6-Dioxaspiro[4,4]nonane-2,7-dione, as an effective linker for this purpose (Leisvuori et al., 2008).
Reactivity and Synthesis Studies :
- The reactivity of 7-Oxaspiro[3.5]nonane-1,3-dione derivatives has been explored in various chemical reactions. For instance, Huynh, Nguyen, and Nishino (2017) demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation, showing the compound's utility in creating complex molecular structures (Huynh et al., 2017).
- Furthermore, Ogino, Yoshida, and Kozuka (1978) studied the reactions of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles, revealing insights into the reactivity of these compounds (Ogino et al., 1978).
Synthesis of Bioactive Compounds :
- The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was demonstrated by Santos, Barreiro, Braz-Filho, and Fraga (2000). These compounds are important structural sub-units in several bioactive compounds (Santos et al., 2000).
Crystal Structure Prediction and Analysis :
- Willer, Storey, Deschamps, Parrish, Kendrick, and Leusen (2012) conducted a study on the crystal structure prediction and determination of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, providing valuable insights into the structural analysis of spiro-cyclic compounds (Willer et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for 7-Oxaspiro[3.5]nonane-1,3-dione are not available, related compounds such as 1,3,7-triazaspiro[4.4]nonane-2,4-diones have shown promise in various drug discovery projects . They have been studied for their potential as antiproliferative, cytotoxic, anticancer agents, inhibitors of protein arginine deiminase, and more .
Propiedades
IUPAC Name |
7-oxaspiro[3.5]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKWEAZLVDHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)

![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)
![Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate](/img/structure/B2626836.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)

